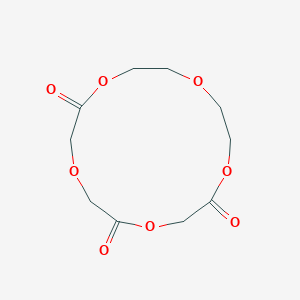
1,4,7,10,13-Pentaoxacyclopentadecane-2,5,9-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7,10,13-Pentaoxacyclopentadecane-2,5,9-trione is a cyclic compound with the molecular formula C10H20O5. It is also known as 15-crown-5, a type of crown ether. Crown ethers are a class of compounds known for their ability to form stable complexes with various cations, particularly alkali metal ions. This property makes them useful in a variety of chemical applications, including phase transfer catalysis and ion transport.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4,7,10,13-Pentaoxacyclopentadecane-2,5,9-trione can be synthesized through several methods. One common method involves the cyclization of diethylene glycol with ethylene oxide in the presence of a strong base, such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, and advanced purification techniques, such as chromatography, are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,7,10,13-Pentaoxacyclopentadecane-2,5,9-trione undergoes various chemical reactions, including:
Complexation: Forms stable complexes with alkali metal ions.
Substitution: Can undergo nucleophilic substitution reactions.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Complexation: Typically involves the use of alkali metal salts, such as potassium chloride, in an aqueous or organic solvent.
Substitution: Common reagents include nucleophiles like halides or amines.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products
Complexation: Produces metal-crown ether complexes.
Substitution: Yields substituted crown ethers.
Oxidation and Reduction: Results in oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1,4,7,10,13-Pentaoxacyclopentadecane-2,5,9-trione has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst and in the synthesis of complex molecules.
Biology: Facilitates the transport of ions across biological membranes.
Medicine: Investigated for its potential in drug delivery systems.
Industry: Employed in the separation and purification of metal ions.
Wirkmechanismus
The mechanism of action of 1,4,7,10,13-Pentaoxacyclopentadecane-2,5,9-trione primarily involves its ability to form stable complexes with cations. The oxygen atoms in the crown ether ring coordinate with the cation, effectively encapsulating it within the ring structure. This complexation process is driven by the electrostatic interactions between the cation and the electron-rich oxygen atoms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
12-Crown-4: Smaller ring size, forms complexes with smaller cations.
18-Crown-6: Larger ring size, forms complexes with larger cations.
Dibenzo-18-crown-6: Contains aromatic rings, offering different solubility and complexation properties.
Uniqueness
1,4,7,10,13-Pentaoxacyclopentadecane-2,5,9-trione is unique due to its optimal ring size for complexing with medium-sized cations, such as potassium ions. Its balance of ring size and flexibility makes it particularly effective in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
79687-33-5 |
|---|---|
Molekularformel |
C10H14O8 |
Molekulargewicht |
262.21 g/mol |
IUPAC-Name |
1,4,7,10,13-pentaoxacyclopentadecane-2,5,9-trione |
InChI |
InChI=1S/C10H14O8/c11-8-5-15-6-9(12)18-7-10(13)17-4-2-14-1-3-16-8/h1-7H2 |
InChI-Schlüssel |
DHUWIROMNMQGIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=O)COCC(=O)OCC(=O)OCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


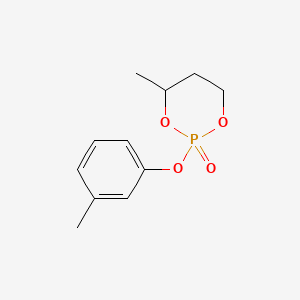
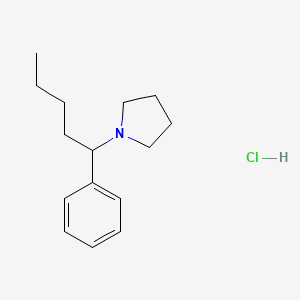
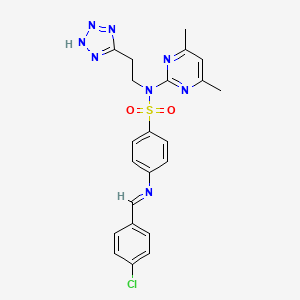
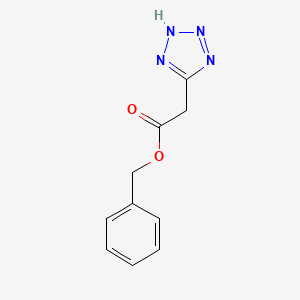


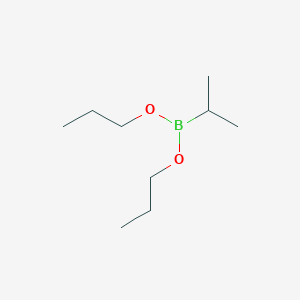
![2-(2H-1,3-Benzodioxol-5-YL)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14445363.png)
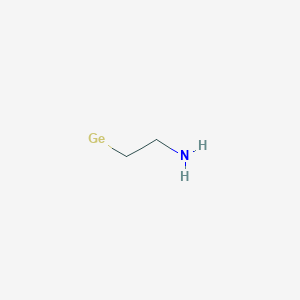


![2-[(Propan-2-yl)oxy]-1,3-dioxolane](/img/structure/B14445395.png)

![2,2'-({4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14445413.png)
